N-[1-(1-adamantyl)ethyl]propanamide
Description
N-[1-(1-Adamantyl)ethyl]propanamide is a synthetic compound characterized by a rigid adamantane moiety linked via an ethyl chain to a propanamide group. The adamantyl group, a tricyclic hydrocarbon, confers high lipophilicity and structural rigidity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-14(17)16-10(2)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCTBVNFCXKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Adamantyl-Containing Propanamides
Adamantyl-substituted propanamides are notable for their unique steric and electronic properties. Key examples include:
Key Observations :
- The introduction of bromo or methyl groups (e.g., N1-(1-Adamantyl)-2-bromo-2-methylpropanamide) enhances electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
- The adamantyl group’s bulkiness may reduce binding affinity to certain receptors compared to smaller aryl substituents but could improve metabolic stability .
Fentanyl-Related Propanamides
Fentanyl analogs share the propanamide backbone but replace the adamantyl group with piperidinyl or aryl moieties. These compounds often target opioid receptors:
Structural and Functional Contrasts :
Other Propanamide Derivatives
Additional propanamide variants highlight structural diversity and functional versatility:
Comparative Insights :
- Functional Groups : Substituents like diazirine (photoaffinity tags) or sulfamoyl (hydrogen-bonding motifs) expand utility in chemical biology, contrasting with adamantyl propanamides’ focus on steric effects .
- Metabolic Pathways: N-Acetyl Norfentanyl demonstrates how acetylation modulates excretion profiles, a consideration absent in adamantyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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